molecular formula C8H8N2O2 B8321103 Methyl-2-vinylpyrimidine-5-carboxylate

Methyl-2-vinylpyrimidine-5-carboxylate

Cat. No. B8321103
M. Wt: 164.16 g/mol
InChI Key: RHJSJBIAXDKZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445480B2

Procedure details

To a solution of methyl-2-chloropyrimidine-5-carboxylate (2.084 g, 12.08 mmol) and tributyl(vinyl)tin (3.635 g, 11.46 mmol) in toluene (15 ml) was added triphenylphosphine (94.9 mg, 0.362 mmol) followed by tetrakis(triphenylphosphine) palladium(0) (418.5 mg, 0.362 mmol). The mixture was stirred at 110° C. for 10 h under anhydrous argon. After evaporation of solvent, the residue was purified by flash chromatography (hexanes-ethyl acetate=4:1, then 1:1) to give the title compound (0.842 g) as a white solid. Mass spectrum (ESI) 166.2 (M+1). 1H NMR (500 MHz, CDCl3) δ 9.26 (s, 2H), 6.95-7.01 (m, 1H), 6.82 (dd, 1H, J=1.4, 17.2 Hz), 5.92 (dd, 1H, J=1.4, 10.5 Hz), 4.01 (s, 3H).
Quantity
2.084 g
Type
reactant
Reaction Step One
Quantity
3.635 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
94.9 mg
Type
catalyst
Reaction Step One
Quantity
418.5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][C:8](Cl)=[N:9][CH:10]=1)=[O:4].[CH2:12]([Sn](CCCC)(CCCC)C=C)[CH2:13]CC>C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([CH:12]=[CH2:13])=[N:9][CH:10]=1)=[O:4] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
2.084 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=NC1)Cl
Name
Quantity
3.635 g
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
94.9 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
418.5 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 10 h under anhydrous argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (hexanes-ethyl acetate=4:1

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(=O)C=1C=NC(=NC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.842 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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